2-[3-(3,6-dichloro-9H-carbazol-9-yl)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide
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Overview
Description
2-[3-(3,6-dichloro-9H-carbazol-9-yl)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide is a complex organic compound with the molecular formula C22H16Cl4N4O2. This compound is notable for its unique structure, which includes both carbazole and hydrazinecarboxamide moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,6-dichloro-9H-carbazol-9-yl)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the carbazole derivative. The process often includes:
Halogenation: Introduction of chlorine atoms into the carbazole ring.
Acylation: Formation of the propanoyl group attached to the carbazole.
Hydrazinecarboxamide Formation: Reaction of the acylated carbazole with hydrazine derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using catalysts to increase yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,6-dichloro-9H-carbazol-9-yl)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties of the compound.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly chlorinated carbazole derivative, while reduction could produce a less chlorinated, more hydrogenated compound.
Scientific Research Applications
2-[3-(3,6-dichloro-9H-carbazol-9-yl)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action for 2-[3-(3,6-dichloro-9H-carbazol-9-yl)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide is not fully understood. it is believed to interact with molecular targets through its carbazole and hydrazinecarboxamide groups, potentially affecting various biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: A carbazole derivative used in organic electronics.
Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl-, homopolymer: A polymeric compound with similar carbazole units.
2,4,5,6-tetrakis (3,6-dibromo-9H-carbazol-9-yl)isophthalonitrile: Another carbazole-based compound with multiple bromine substitutions.
Uniqueness
2-[3-(3,6-dichloro-9H-carbazol-9-yl)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide is unique due to its combination of carbazole and hydrazinecarboxamide functionalities, which confer distinct chemical and physical properties. This makes it a valuable compound for specialized research applications.
Properties
Molecular Formula |
C22H16Cl4N4O2 |
---|---|
Molecular Weight |
510.2 g/mol |
IUPAC Name |
1-[3-(3,6-dichlorocarbazol-9-yl)propanoylamino]-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C22H16Cl4N4O2/c23-12-1-5-19-15(9-12)16-10-13(24)2-6-20(16)30(19)8-7-21(31)28-29-22(32)27-14-3-4-17(25)18(26)11-14/h1-6,9-11H,7-8H2,(H,28,31)(H2,27,29,32) |
InChI Key |
XWTIKUBGTOZCBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NNC(=O)CCN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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